Home > Products > Screening Compounds P81815 > PDK1 inhibitor 2610
PDK1 inhibitor 2610 -

PDK1 inhibitor 2610

Catalog Number: EVT-10915810
CAS Number:
Molecular Formula: C25H16ClN5
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PDK1 Inhibitor 2610 is a potent and selective inhibitor of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), which is a crucial component in the phosphoinositide 3-kinase/AKT signaling pathway. This pathway plays a significant role in cell growth, survival, and metabolism, making PDK1 a critical target for cancer therapy. The compound is classified as an ATP-competitive inhibitor, demonstrating high selectivity for PDK1 and its associated pathways.

Source and Classification

PDK1 Inhibitor 2610 was developed through extensive research aimed at identifying selective inhibitors of PDK1. It has been cataloged with the Chemical Abstracts Service number 2108463-93-8 and is recognized for its dual inhibition capabilities, affecting both PDK1 and various phosphoinositide 3-kinase isoforms. The compound has been characterized by its ability to inhibit PDK1 with an IC50 value of 34 nM and p-T308-PKB with an IC50 of 94 nM, highlighting its potency in biochemical assays .

Synthesis Analysis

The synthesis of PDK1 Inhibitor 2610 involves several key steps:

  1. Initial Compound Identification: The compound was identified through high-throughput screening of chemical libraries targeting the PDK1 enzyme.
  2. Chemical Modifications: The synthesis process includes modifications to enhance selectivity and potency, focusing on structural elements that interact with the ATP-binding site of PDK1.
  3. Final Product Isolation: After synthesis, the product undergoes purification processes to isolate the active compound from by-products.

Technical details regarding specific reagents or conditions used in the synthesis are proprietary or not extensively detailed in public literature.

Molecular Structure Analysis

The molecular structure of PDK1 Inhibitor 2610 is characterized by its complex arrangement that allows for effective binding to the ATP-binding site of PDK1. While exact structural diagrams are not provided in the available literature, it is noted that the compound's design incorporates features that mimic ATP to achieve competitive inhibition.

Structural Data

  • Molecular Formula: Not explicitly provided, but inferred based on related compounds.
  • Molecular Weight: Not specified in the search results.
Chemical Reactions Analysis

PDK1 Inhibitor 2610 primarily functions through competitive inhibition of PDK1. The reactions involved include:

  • Binding to the ATP Site: The compound competes with ATP for binding to the active site of PDK1, effectively blocking substrate phosphorylation.
  • Inhibition of Downstream Effects: By inhibiting PDK1, it indirectly affects downstream targets such as AKT and other AGC kinases, disrupting their activation and subsequent signaling pathways.

Technical details on specific reaction mechanisms or kinetics were not extensively covered in the available literature.

Mechanism of Action

The mechanism of action for PDK1 Inhibitor 2610 revolves around its ability to inhibit the kinase activity of PDK1:

  1. Competitive Binding: The inhibitor binds to the ATP-binding pocket of PDK1, preventing ATP from accessing the site.
  2. Disruption of Phosphorylation Events: This inhibition leads to decreased phosphorylation of key substrates involved in cell survival and proliferation, particularly those within the AKT signaling pathway.
  3. Impact on Cancer Cell Lines: Research indicates that treatment with this inhibitor can lead to reduced viability in various cancer cell lines due to disrupted signaling pathways .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility were not detailed in the search results, general chemical properties include:

  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Storage Conditions: Recommended storage at -20°C to maintain compound stability.

Further characterization would require experimental data from laboratory studies.

Applications

PDK1 Inhibitor 2610 has several scientific applications:

  • Cancer Research: It is primarily used in studies investigating cancer cell proliferation and survival mechanisms due to its role in inhibiting critical signaling pathways.
  • Drug Development: As a selective inhibitor, it serves as a lead compound for developing new therapies targeting the PI3K/AKT pathway.
  • Biochemical Assays: Utilized in various assays to study kinase activity and substrate interactions within cellular models.
Mechanistic Insights into Phosphoinositide-Dependent Kinase 1 Inhibition by Compound 2610

Molecular Targets and Dual Kinase Inhibition Mechanisms

Phosphoinositide-Dependent Kinase 1 inhibitor 2610 (C~25~H~15~N~5·HCl, MW 421.88) is a potent ATP-competitive small molecule that concurrently targets Phosphoinositide-Dependent Kinase 1 and Class I Phosphoinositide 3-Kinase isoforms. This dual inhibition profile disrupts proximal signaling nodes in the oncogenic Phosphoinositide 3-Kinase pathway. Biochemical analyses reveal nanomolar inhibitory potency against Phosphoinositide-Dependent Kinase 1 (half-maximal inhibitory concentration = 34 nM) and phospho-Threonine 308-Protein Kinase B (half-maximal inhibitory concentration = 94 nM). Simultaneously, it inhibits Phosphoinositide 3-Kinase catalytic subunits with distinct isoform selectivity: p110α (half-maximal inhibitory concentration = 64 nM), p110δ (half-maximal inhibitory concentration = 98 nM), p110γ (half-maximal inhibitory concentration = 67 nM), and p110β (half-maximal inhibitory concentration = 432 nM) [4]. This pharmacological profile positions Compound 2610 as a strategic disruptor of reciprocal activation loops between Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase, where Phosphoinositide 3-Kinase-generated phosphatidylinositol (3,4,5)-trisphosphate recruits both kinases to the plasma membrane, facilitating Phosphoinositide-Dependent Kinase 1-mediated activation of Protein Kinase B and other AGC kinases [3] [6].

Table 1: Kinase Inhibition Profile of Compound 2610

Target KinaseIC₅₀ (nM)Biological Function
Phosphoinositide-Dependent Kinase 134Master regulator of AGC kinase family; phosphorylates activation loop of Protein Kinase B
p-Threonine 308-Protein Kinase B94Downstream effector of Phosphoinositide-Dependent Kinase 1 in oncogenic signaling
Phosphoinositide 3-Kinase p110α64Catalytic subunit frequently mutated in cancers
Phosphoinositide 3-Kinase p110δ98Isoform implicated in hematological malignancies
Phosphoinositide 3-Kinase p110γ67Oncogenic isoform overexpressed in solid tumors
Phosphoinositide 3-Kinase p110β432Isoform activated by G-protein coupled receptors

Structural Basis of Adenosine Triphosphate-Competitive Binding to Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase Isoforms

The molecular architecture of Compound 2610 (chemical name: 2-(4-(8-(pyridin-3-ylethynyl)-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile hydrochloride) enables high-affinity engagement with the adenosine triphosphate-binding pockets of both Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase isoforms. Crystallographic analyses of analogous inhibitors reveal that the imidazoquinoline scaffold occupies the adenine niche, forming critical hydrogen bonds with hinge region residues. The pyridinyl-ethynyl extension projects toward the hydrophobic back pocket, enhancing selectivity. The acrylonitrile moiety engages in electrostatic interactions with catalytic lysine residues conserved across Phosphoinositide-Dependent Kinase 1 (Lysine 111) and Class I Phosphoinositide 3-Kinases (Lysine 799 in p110γ) [4] [8].

Notably, the compound exploits structural similarities in the adenosine triphosphate-binding clefts while accommodating isoform-specific variations through its flexible ethynyl linker. Molecular dynamics simulations demonstrate that Compound 2610 induces distinct conformational changes in Phosphoinositide-Dependent Kinase 1 compared to Phosphoinositide 3-Kinase isoforms: In Phosphoinositide-Dependent Kinase 1, it stabilizes the "DFG-out" conformation typically associated with type II inhibitors, while in Phosphoinositide 3-Kinase p110γ, it maintains the "DFG-in" orientation characteristic of type I inhibitors. This structural duality underlies its capacity to simultaneously inhibit both kinase families without cross-resistance to single-target inhibitors [4] [8].

Table 2: Structural Determinants of Compound 2610 Binding

Kinase DomainKey Binding InteractionsConformational Impact
Phosphoinositide-Dependent Kinase 1Hydrogen bonding: Glutamate 166, Lysine 111Van der Waals: Leucine 88, Valine 127Stabilizes DFG-out conformationDisplaces catalytic magnesium ion
Phosphoinositide 3-Kinase p110αHydrogen bonding: Valine 851, Lysine 802Hydrophobic: Tryptophan 812Maintains DFG-in conformationBlocks adenosine triphosphate phosphate orientation
Phosphoinositide 3-Kinase p110γHydrogen bonding: Aspartate 836, Lysine 799π-Stacking: Tryptophan 812Induces αC-helix displacementDisrupts phosphoinositide trisphosphate coordination

Modulation of Downstream AGC Kinase Signaling Pathways

Beyond proximal Phosphoinositide-Dependent Kinase 1/Phosphoinositide 3-Kinase inhibition, Compound 2610 demonstrates broad suppressive effects on the AGC kinase superfamily. Phosphoinositide-Dependent Kinase 1 serves as the master regulator for at least 23 AGC kinases through phosphorylation of their activation loops. Treatment with Compound 2610 significantly reduces phosphorylation of Serum/Glucocorticoid Regulated Kinase Family Member 3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) at Threonine 320 (activation loop) and subsequent phosphorylation of its substrate N-Myc Downstream Regulated 1 at Threonine 346. This cascade disruption impairs oncogenic signaling independently of Protein Kinase B, particularly in tumors with Phosphoinositide 3-Kinase hyperactivation [6].

The compound additionally suppresses Protein Kinase C isoforms and p70 Ribosomal Protein S6 Kinase phosphorylation, indicating pan-AGC kinase targeting. In pancreatic ductal adenocarcinoma models, this multi-kinase inhibition translates to dose-dependent impairment of anchorage-dependent and independent growth, with 50% growth inhibition at concentrations below 500 nM. The downstream signaling blockade occurs through two mechanisms: 1) Direct adenosine triphosphate-competitive inhibition of Phosphoinositide-Dependent Kinase 1's catalytic activity toward its substrates, and 2) Disruption of Phosphoinositide-Dependent Kinase 1's phosphoinositide-dependent membrane translocation, preventing colocalization with its kinase targets [3] [6].

Table 3: Effects on AGC Kinase Substrates and Functional Consequences

AGC Kinase SubstratePhosphorylation SiteCellular FunctionInhibition Effect by Compound 2610
Protein Kinase BThreonine 308Cell survival, glucose metabolismComplete ablation at 100 nM
Serum/Glucocorticoid Regulated Kinase Family Member 3Threonine 320Vesicular trafficking, oncogenesis>80% reduction at 250 nM
Protein Kinase C alphaThreonine 497Cell adhesion, invasion70-90% suppression across isoforms
p70 Ribosomal Protein S6 KinaseThreonine 389Protein synthesis, cell growthImpaired mTORC1-dependent phosphorylation
p90 Ribosomal Protein S6 KinaseSerine 227Cell proliferationReduced activation in multiple cancer lineages

Impact on Oncogenic Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Axis Dysregulation

Compound 2610 exerts profound suppression of the hyperactivated Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling axis observed in diverse malignancies. In pancreatic ductal adenocarcinoma xenograft models, pharmacological inhibition with Compound 2610 significantly reduces tumor growth by disrupting three critical oncogenic mechanisms: 1) Abrogation of Phosphoinositide-Dependent Kinase 1-dependent Protein Kinase B activation, even in KRAS-mutant backgrounds where upstream receptor tyrosine kinase signaling is redundant; 2) Inhibition of Phosphoinositide 3-Kinase p110γ-mediated production of phosphatidylinositol (3,4,5)-trisphosphate, reducing membrane recruitment of pleckstrin homology domain-containing effectors; and 3) Attenuation of Mechanistic Target of Rapamycin Complex 1 signaling through impaired p70 Ribosomal Protein S6 Kinase phosphorylation [6].

The compound demonstrates particular efficacy against tumors with Phosphatase and Tensin Homolog loss, where constitutive phosphatidylinositol (3,4,5)-trisphosphate accumulation creates Phosphoinositide-Dependent Kinase 1 dependency. Combination studies reveal synergistic growth inhibition when Compound 2610 is paired with suboptimal concentrations of isoform-selective Phosphoinositide 3-Kinase inhibitors, notably against p110γ. This synergy overcomes compensatory feedback activation observed with single-agent Phosphoinositide 3-Kinase inhibitors, where receptor tyrosine kinase upregulation reactivates Protein Kinase B. By concurrently targeting Phosphoinositide-Dependent Kinase 1 and Phosphoinositide 3-Kinase, Compound 2610 prevents this escape mechanism and induces sustained pathway suppression [3] [6].

Table 4: Oncogenic Pathway Dysregulation and Compound 2610 Intervention

Oncogenic AlterationTumor PrevalenceCompound 2610 MechanismPreclinical Evidence
Phosphoinositide 3-Kinase hyperactivation50% of solid tumorsDual blockade of phosphatidylinositol (3,4,5)-trisphosphate production and effector activationPancreatic cancer xenograft growth inhibition >70%
Phosphatase and Tensin Homolog loss20-30% of cancersPhosphoinositide-Dependent Kinase 1 dependency ablationSelective cytotoxicity in Phosphatase and Tensin Homolog-null lines
KRAS mutations>90% pancreatic cancersDownstream convergence point blockadeSynergy with MEK inhibitors in KRAS^G12D^ models
Receptor tyrosine kinase overexpressionBreast, lung cancersPrevents feedback reactivation post-Phosphoinositide 3-Kinase inhibitionEnhanced suppression of p-Protein Kinase B vs. single agents

Properties

Product Name

PDK1 inhibitor 2610

IUPAC Name

2-[4-[8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]acetonitrile;hydrochloride

Molecular Formula

C25H16ClN5

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C25H15N5.ClH/c26-12-11-18-5-8-21(9-6-18)30-17-29-24-16-28-23-10-7-19(14-22(23)25(24)30)3-4-20-2-1-13-27-15-20;/h1-2,5-10,13-17H,11H2;1H

InChI Key

RUXNLVOZJZTQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CC#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.